(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate

Fragrance substantivity LogP Skin retention

(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate, also known as myrtenyl cinnamate (CAS 93904-38-2), is a bicyclic monoterpene ester formed by the condensation of myrtenol — a pinane-type alcohol derived from α-pinene — with cinnamic acid. It belongs to the broader class of cinnamate esters widely employed in the flavor and fragrance industry for their balsamic, sweet, and floral odor profiles, as well as in sunscreen formulations for their UVB-absorbing chromophore.

Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
CAS No. 93904-38-2
Cat. No. B12673029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate
CAS93904-38-2
Molecular FormulaC19H22O2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1(C2CC=C(C1C2)COC(=O)C=CC3=CC=CC=C3)C
InChIInChI=1S/C19H22O2/c1-19(2)16-10-9-15(17(19)12-16)13-21-18(20)11-8-14-6-4-3-5-7-14/h3-9,11,16-17H,10,12-13H2,1-2H3/b11-8+
InChIKeyJQKXXCDIJZYTEZ-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myrtenyl Cinnamate (CAS 93904-38-2): A Bicyclic Monoterpene Cinnamate Ester for Fragrance & Specialty Formulation


(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate, also known as myrtenyl cinnamate (CAS 93904-38-2), is a bicyclic monoterpene ester formed by the condensation of myrtenol — a pinane-type alcohol derived from α-pinene — with cinnamic acid. It belongs to the broader class of cinnamate esters widely employed in the flavor and fragrance industry for their balsamic, sweet, and floral odor profiles, as well as in sunscreen formulations for their UVB-absorbing chromophore [1]. With a molecular formula of C19H22O2 and a molecular weight of 282.38 g/mol, it occupies an intermediate position between simpler aromatic cinnamates (e.g., benzyl cinnamate, MW 238.28) and larger terpene cinnamates (e.g., nopyl cinnamate, MW 296.41) . Its structure uniquely combines a rigid bicyclo[3.1.1]hept-2-ene scaffold with a trans-cinnamate ester side chain, imparting distinct physicochemical properties relevant to evaporation kinetics, substantivity on substrates, and solvent compatibility [2].

Why Myrtenyl Cinnamate Cannot Be Swapped with Generic Cinnamate Esters: Differentiation Dimensions for Scientific Procurement


Cinnamate esters as a class share a common phenylpropenoate chromophore, but interchanging them without considering the alcohol moiety leads to substantial differences in lipophilicity, volatility, substrate substantivity, and formulation compatibility [1]. Myrtenyl cinnamate's bicyclic pinane scaffold confers a logP of approximately 4.2–5.2 — significantly higher than benzyl cinnamate (logP ~3.6–4.2) yet lower than the extended-chain nopyl cinnamate (logP ~4.7–6.3) — placing it in a distinct hydrophobicity window that affects both fragrance tenacity on skin and wash-off behavior in aqueous formulations [2]. Its boiling point of ~390 °C at 760 mmHg is nearly 150 °C higher than that of myrtenyl acetate (243 °C), meaning that simply swapping to a less expensive acetate ester of the same alcohol would drastically increase volatility and reduce fragrance longevity [3]. Furthermore, myrtenyl cinnamate is not FEMA-listed and lacks JECFA food-flavoring approval, whereas benzyl cinnamate (FEMA 2142) and linalyl cinnamate (FEMA 2641) carry GRAS designations — a critical regulatory distinction for food-grade versus technical-grade procurement . The quantitative evidence below demonstrates that these physicochemical and regulatory gaps preclude casual substitution.

Myrtenyl Cinnamate (93904-38-2): Head-to-Head Physicochemical Differentiation Data versus Closest Analogs


Lipophilicity (logP) and Substantivity Window: Myrtenyl Cinnamate versus Benzyl Cinnamate and Nopyl Cinnamate

Myrtenyl cinnamate exhibits a calculated logP (XLogP3-AA) of 4.3, with alternative estimation methods yielding values up to 5.22, placing it in a substantivity window above benzyl cinnamate (logP 3.65–4.18) and below nopyl cinnamate (logP 4.70–6.28) . This intermediate lipophilicity is critical for fragrance design: compounds with logP below ~3.5 tend to wash off skin too rapidly in aqueous formulations, while those exceeding ~5.5 may resist wash-off but exhibit poor olfactory release due to excessive retention [1]. Myrtenyl cinnamate's logP range therefore predicts balanced skin substantivity — superior tenacity relative to benzyl cinnamate, yet better dynamic odor release than nopyl cinnamate. The measured (estimated) water solubility of 0.1753 mg/L at 25 °C for the target compound is approximately 3-fold higher than nopyl cinnamate's 0.055 mg/L, further supporting a more favorable wash-off/release equilibrium [2].

Fragrance substantivity LogP Skin retention Cinnamate esters

Boiling Point and Volatility Profile: Myrtenyl Cinnamate versus Myrtenyl Acetate

The boiling point of myrtenyl cinnamate is calculated at 389.9 °C at 760 mmHg, compared with 243.2 °C for myrtenyl acetate — the acetate ester of the identical myrtenyl alcohol . This ~147 °C increase is directly attributable to the replacement of the acetyl group (C2H3O, MW 43) with the cinnamoyl group (C9H7O, MW 131), which more than doubles the ester side-chain mass and introduces a phenyl ring that substantially increases dispersion forces [1]. The practical consequence is that myrtenyl cinnamate functions as a base-note ingredient with extended fragrance longevity, whereas myrtenyl acetate is a top-to-middle note due to its higher volatility . Linalyl cinnamate (BP 396 °C) and nopyl cinnamate (BP 417 °C est.) bracket the target compound, confirming that myrtenyl cinnamate occupies a defined volatility niche among terpene cinnamates .

Volatility Boiling point Fragrance longevity Evaporation rate

Flash Point and Safe-Handling Classification: Myrtenyl Cinnamate versus Linalyl Cinnamate and Myrtenyl Acetate

Myrtenyl cinnamate has a calculated flash point of 220 °C, substantially higher than myrtenyl acetate (97.8 °C) and broadly comparable to linalyl cinnamate (~216 °C) and benzyl cinnamate (>230 °F / ~110 °C closed-cup) . A flash point above 200 °C places myrtenyl cinnamate outside the flammable liquid classification under GHS (Category 4 threshold is ≤60–93 °C depending on jurisdiction), whereas myrtenyl acetate's flash point of ~94–98 °C falls within the combustible/flammable liquid range in many regulatory frameworks [1]. This differential has practical implications for storage, transport, and manufacturing facility requirements: myrtenyl cinnamate can be handled under less stringent fire-safety protocols than myrtenyl acetate, potentially reducing operational compliance costs for large-volume industrial fragrance compounding .

Flash point Transport safety Formulation handling GHS classification

Molecular Architecture and Scaffold Rigidity: Myrtenyl Cinnamate versus Linalyl Cinnamate (Acyclic Monoterpene Cinnamate)

Myrtenyl cinnamate incorporates a rigid bicyclo[3.1.1]hept-2-ene scaffold (the pinane nucleus) that conformationally constrains the ester linkage, whereas linalyl cinnamate features a flexible acyclic monoterpene chain with a tertiary allylic alcohol attachment [1]. This structural distinction has been demonstrated to affect both odor character and biochemical recognition in related monoterpene ester series: myrtenyl acetate is consistently described as 'woody, cedar-like, pine, herbal,' while linalyl acetate has a 'floral, fruity, citrus' profile [2]. Extrapolating to the cinnamate series, the bicyclic scaffold of myrtenyl cinnamate is expected to impart a drier, more resinous-woody odor character compared with the sweeter, more floral profile of the flexible linalyl cinnamate [3]. Additionally, the rigid scaffold may confer greater configurational stability against thermal or photochemical isomerization — relevant for formulation shelf-life — although direct comparative stability data are not available for the target compound .

Molecular rigidity Bicyclic scaffold Conformational constraint Structure-odor relationship

Regulatory Clearance Status: Absence of FEMA GRAS Listing as a Procurement Gatekeeper

Myrtenyl cinnamate holds no FEMA number, no JECFA food-flavoring evaluation, and no DG SANTE food-flavoring listing, as documented in the FlavScents database [1]. In contrast, structurally proximate cinnamate esters carry FEMA GRAS designations: benzyl cinnamate is FEMA 2142, linalyl cinnamate is FEMA 2641, and cinnamyl cinnamate is FEMA 2298 . This regulatory gap is not an intrinsic safety concern but rather reflects the compound's lower commercial adoption to date — no safety evaluation dossier has been submitted for food-use approval. For procurement, this creates a binary decision point: (a) for fragrance/cosmetic/industrial applications, myrtenyl cinnamate is unimpeded and can be sourced at standard chemical purity (typically ≥95%, as indicated by the FlavScents assay range of 95.00–100.00%) [2]; (b) for any food, beverage, or oral-care application, myrtenyl cinnamate is categorically unsuitable, and a FEMA-listed alternative such as benzyl cinnamate or linalyl cinnamate must be selected [3].

FEMA GRAS Food flavoring Regulatory compliance Procurement specification

Myrtenyl Cinnamate (93904-38-2): Evidence-Backed Application Scenarios for Procurement and Formulation


Long-Lasting Woody-Balsamic Base Note in Fine Fragrance and Personal Care Products

Myrtenyl cinnamate's high boiling point (389.9 °C) and intermediate logP (4.2–5.2) position it as a base-note fixative in alcohol-based fine fragrances, body mists, and hair perfumes where extended skin/hair substantivity is required . Its rigid bicyclic scaffold is expected to deliver a drier, more resinous-woody character than the sweeter linalyl cinnamate, making it particularly suitable for masculine, chypre, or coniferous fragrance accords [1]. Formulators should pair it with more volatile top-note materials (e.g., citrus or green notes) to create a full evaporation curve, leveraging the ~147 °C boiling-point differential relative to myrtenyl acetate to achieve a sustained base without premature fade [2].

Non-Food Fragrance Development Where FEMA GRAS Alternatives Are Unnecessary

For cosmetic, household, and air-care fragrance applications where food-grade regulatory status is irrelevant, myrtenyl cinnamate offers a woody-cinnamic profile distinct from FEMA-listed alternatives . Procurement can accept standard chemical purity (≥95%, assay range 95.00–100.00%) without the cost premium associated with food-grade certification [1]. The compound's flash point above 200 °C simplifies storage and handling relative to the more flammable myrtenyl acetate (flash point ~94 °C), reducing facility compliance overhead in fragrance compounding laboratories [2].

Physicochemical Research on Structure-Odor Relationships of Bicyclic Monoterpene Esters

Myrtenyl cinnamate serves as a structurally distinct probe molecule for academic and industrial olfactory research, where the rigid pinane scaffold provides conformational constraint absent in flexible-terpene cinnamates like linalyl cinnamate . Comparing odor detection thresholds, receptor activation profiles, and QSAR models between myrtenyl cinnamate (bicyclic) and linalyl cinnamate (acyclic) can isolate the contribution of scaffold rigidity to olfactory perception — a question of fundamental interest in fragrance chemistry [1]. The compound's defined stereochemistry (two chiral centers, trans-cinnamate double bond) also makes it a candidate for enantiomer-specific odor studies, provided enantiopure sourcing is arranged [2].

UV-Screening Adjuvant in Cosmetic Formulations with Built-In Fragrance Function

The cinnamate chromophore (trans-phenylpropenoate) present in myrtenyl cinnamate is structurally analogous to octyl methoxycinnamate (octinoxate), a widely used UVB filter absorbing at 280–320 nm . While the target compound lacks the p-methoxy substitution that optimizes UVB molar absorptivity in octinoxate, its cinnamate core still provides baseline UVB absorption that can function as a secondary or adjunct screening agent in cosmetic formulations where simultaneous fragrance and mild UV protection are desired [1]. This dual-function potential — fragrance fixative plus weak UVB absorber — may offer formulators a single-ingredient solution for products targeting both olfactory and photoprotective endpoints, though quantitative UV absorption data (λmax, ε) for the specific compound are not publicly available and should be measured before formulation [2].

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